molecular formula C5H12N2O2 B1645913 Hydrazinecarboxylic acid isobutyl ester

Hydrazinecarboxylic acid isobutyl ester

Cat. No.: B1645913
M. Wt: 132.16 g/mol
InChI Key: ABTXUKOYJCIDQU-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of hydrazinecarboxylic acid esters, which are characterized by a hydrazine backbone linked to a carboxylic acid ester.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-methylpropyl N-aminocarbamate

InChI

InChI=1S/C5H12N2O2/c1-4(2)3-9-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)

InChI Key

ABTXUKOYJCIDQU-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)NN

Canonical SMILES

CC(C)COC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Hydrazinecarboxylic acid esters differ primarily in their ester groups and substituents, which dictate their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Hydrazinecarboxylic Acid Esters

Compound (Source) Ester Group Substituent/Backbone Molecular Weight Key Features
Hydrazinecarboxylic acid, ethyl ester () Ethyl None 104.11 g/mol Simple structure, high polarity
Hydrazinecarboxylic acid, tert-butyl ester () tert-Butyl 4-Cyanobenzyl 199.25 g/mol Enhanced hydrophobicity and stability
Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester () Methyl Thienylmethylene 196.22 g/mol Thiophene enhances π-π interactions
Hydrazinecarboxylic acid, isobutyl ester (Hypothetical) Isobutyl None ~144.17 g/mol* Moderate branching, balanced lipophilicity

*Estimated based on homologous series.

  • Isobutyl vs.
  • Isobutyl vs. tert-Butyl Esters : tert-Butyl esters (e.g., ) offer greater steric protection, enhancing stability under acidic conditions, whereas isobutyl esters may provide a compromise between solubility and reactivity .
Physicochemical Properties
  • LogP and Solubility : Isobutyl esters (estimated LogP ~1.5–2.0) are more hydrophobic than ethyl esters (LogP ~0.5) but less than tert-butyl derivatives (LogP ~2.5–3.0) .
  • Stability : tert-Butyl esters resist hydrolysis better than isobutyl or ethyl esters due to steric protection .

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